molecular formula C19H24NO6P B1521908 tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate CAS No. 619333-95-8

tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate

Cat. No. B1521908
M. Wt: 393.4 g/mol
InChI Key: BNMBQDIFMJFRAF-UHFFFAOYSA-N
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Description

“tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate” is a chemical compound with the molecular formula C19H24NO6P . It is also known by other names such as “[Bis(4-methoxyphenyl)phosphinyloxy]carbamic Acid tert-Butyl Ester” and "O-[Bis(4-methoxyphenyl)phosphinyl]-N-(tert-butoxycarbonyl)hydroxylamine" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate” consists of 52 bonds in total. These include 28 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 2 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

“tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate” is a solid at 20 degrees Celsius . It has a molecular weight of 393.38 . It appears as a white to almost white powder or crystal . It is soluble in methanol .

Scientific Research Applications

OLED Applications

Ning Su and You‐Xuan Zheng (2019) synthesized two four-membered red iridium(iii) complexes using sulfur-containing ancillary ligands, including bis(4-methoxyphenyl)-phosphinodithioic acid, for organic light-emitting diodes (OLEDs) applications. These complexes exhibited high phosphorescence quantum yields and were used as emitters in OLEDs, showing good performances, especially in devices with tert-butyl groups, indicating better device properties like maximum luminance and efficiency (Su & Zheng, 2019).

Asymmetric Hydrogenation

T. Imamoto et al. (2012) prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their application in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study showed the ligands' utility in efficiently producing chiral pharmaceutical ingredients, indicating their significance in synthetic chemistry and drug synthesis (Imamoto et al., 2012).

Catalysis and Organic Synthesis

J. Vondran et al. (2021) reviewed the chemistry of 1,2-bis(di-tert-butylphosphinomethyl)benzene, highlighting its role as a ligand in various catalytic processes, including alkoxycarbonylation of unsaturated compounds. This comprehensive overview underscores the ligand's importance in industrial processes and its potential for further development in catalytic applications (Vondran et al., 2021).

Safety And Hazards

When handling “tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate”, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be washed thoroughly after handling . If dust or aerosol will be generated, a local exhaust should be used . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

tert-butyl N-bis(4-methoxyphenyl)phosphoryloxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NO6P/c1-19(2,3)25-18(21)20-26-27(22,16-10-6-14(23-4)7-11-16)17-12-8-15(24-5)9-13-17/h6-13H,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMBQDIFMJFRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOP(=O)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659764
Record name tert-Butyl {[bis(4-methoxyphenyl)phosphoryl]oxy}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate

CAS RN

619333-95-8
Record name tert-Butyl {[bis(4-methoxyphenyl)phosphoryl]oxy}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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